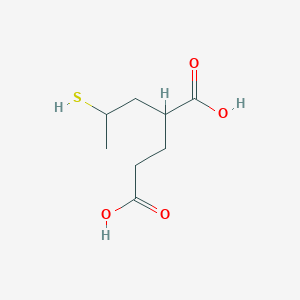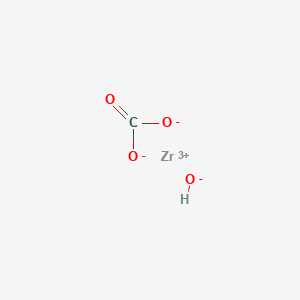
Zirconium(3+) carbonate hydroxide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(3+) carbonate hydroxide (1/1/1) is a chemical compound that consists of zirconium ions in the +3 oxidation state, carbonate ions, and hydroxide ions in a 1:1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(3+) carbonate hydroxide (1/1/1) typically involves the reaction of zirconium salts with carbonate and hydroxide sources. One common method is the co-precipitation technique, where zirconium nitrate or zirconium chloride is reacted with sodium carbonate and sodium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature, followed by filtration and drying to obtain the desired compound.
Industrial Production Methods
Industrial production of zirconium(3+) carbonate hydroxide (1/1/1) may involve large-scale co-precipitation processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound for various applications. Additionally, advanced techniques such as hydrothermal synthesis and sol-gel methods can be employed to produce high-purity zirconium(3+) carbonate hydroxide (1/1/1) with controlled particle size and morphology .
Chemical Reactions Analysis
Types of Reactions
Zirconium(3+) carbonate hydroxide (1/1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of zirconium, such as zirconium(4+).
Reduction: Under specific conditions, zirconium(3+) can be reduced to zirconium(2+).
Substitution: The carbonate and hydroxide ions can be substituted with other anions, such as sulfate or phosphate, to form different zirconium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various anionic salts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include zirconium(4+) compounds, zirconium(2+) compounds, and substituted zirconium complexes. These products have diverse applications in catalysis, materials science, and environmental remediation .
Scientific Research Applications
Chemistry
In chemistry, zirconium(3+) carbonate hydroxide (1/1/1) is used as a precursor for the synthesis of various zirconium-based catalysts. These catalysts are employed in organic synthesis, including hydrogenation, oxidation, and polymerization reactions .
Biology and Medicine
In biology and medicine, zirconium(3+) carbonate hydroxide (1/1/1) is explored for its potential use in drug delivery systems and as an antimicrobial agent. Its biocompatibility and low toxicity make it a promising candidate for biomedical applications .
Industry
In industry, the compound is used in the production of advanced ceramics, coatings, and as a corrosion inhibitor. Its unique chemical properties make it suitable for high-temperature and harsh chemical environments .
Mechanism of Action
The mechanism of action of zirconium(3+) carbonate hydroxide (1/1/1) involves its ability to interact with various molecular targets and pathways. In catalysis, the zirconium ions act as Lewis acids, facilitating the activation of substrates and promoting chemical reactions. In biological systems, the compound can interact with cell membranes and proteins, leading to antimicrobial effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to zirconium(3+) carbonate hydroxide (1/1/1) include:
- Zirconium(4+) carbonate hydroxide
- Zirconium(3+) sulfate hydroxide
- Zirconium(3+) phosphate hydroxide
Uniqueness
Zirconium(3+) carbonate hydroxide (1/1/1) is unique due to its specific combination of zirconium in the +3 oxidation state with carbonate and hydroxide ions. This combination imparts distinct chemical properties, such as enhanced catalytic activity and stability under various conditions, making it suitable for a wide range of applications .
Properties
CAS No. |
397844-53-0 |
|---|---|
Molecular Formula |
CHO4Zr |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
zirconium(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.H2O.Zr/c2-1(3)4;;/h(H2,2,3,4);1H2;/q;;+3/p-3 |
InChI Key |
QRNBMYBDLGHXDU-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[Zr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


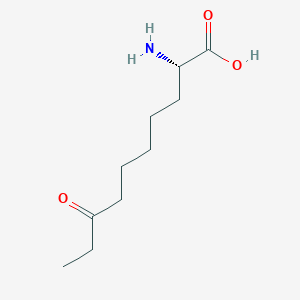
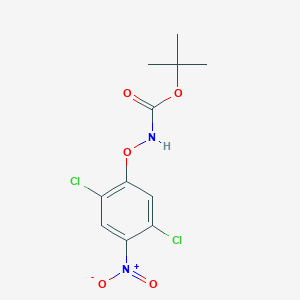
![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
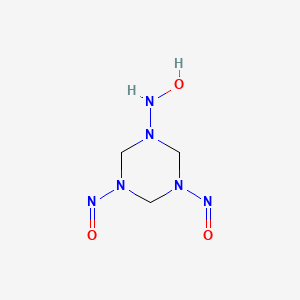
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)
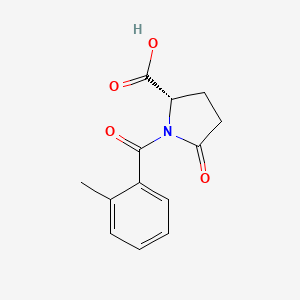
![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

